![molecular formula C12H19N B2759744 [1-(4-Butylphenyl)ethyl]amine CAS No. 91552-69-1](/img/structure/B2759744.png)

[1-(4-Butylphenyl)ethyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

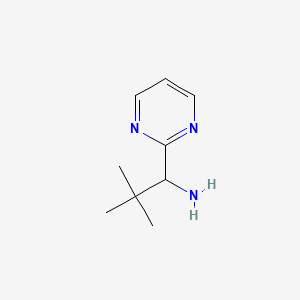

“[1-(4-Butylphenyl)ethyl]amine” is a chemical compound with the CAS Number: 91552-69-1. It has a molecular weight of 177.29 and its IUPAC name is 1-(4-butylphenyl)ethanamine .

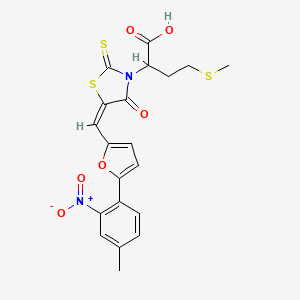

Molecular Structure Analysis

The molecular structure of [1-(4-Butylphenyl)ethyl]amine is represented by the linear formula C12H19N . The InChI code for this compound is 1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3 .Chemical Reactions Analysis

Amines like [1-(4-Butylphenyl)ethyl]amine can undergo various reactions. For instance, they can be converted into alkenes by an elimination reaction . This process, known as the Hofmann elimination, involves the conversion of an amine into a better leaving group before the elimination occurs .Aplicaciones Científicas De Investigación

Polymer Science Applications

- Polymer Solar Cells : An amine-based fullerene derivative was successfully applied as an acceptor and cathode interfacial material in polymer solar cells, demonstrating potential applications in nano-structured organic solar cells (Menglan Lv et al., 2014).

- Degradable Poly(β-amino esters) : Poly(β-aminoesters) synthesized via the addition of secondary amines showed hydrolytic degradation into non-toxic products, suggesting their use in biomedicine and as synthetic transfection vectors (David M. Lynn and R. Langer, 2000).

Organic Synthesis and Catalysis

- Enhanced Lipase-Catalyzed N-Acylation : A study on the lipase-catalyzed kinetic resolution of amines highlighted the potential of using certain acylation reagents for enhanced reaction rates, useful in preparing enantiopure amines (Maria Cammenberg et al., 2006).

- Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines were identified as versatile intermediates for the asymmetric synthesis of a variety of amines, demonstrating their utility in synthesizing highly enantioenriched amines (J. Ellman et al., 2002).

Environmental Science Applications

- Secondary Organic Aerosol Formation : Research on the oxidation of primary aliphatic amines with NO3 radicals provided insights into aerosol formation, relevant to understanding air quality impacts from agricultural and automotive emissions (Q. Malloy et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-butylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWVBFNOIKOLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2759665.png)

![Ethyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2759668.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2759670.png)

![Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B2759671.png)

![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)

![N-[(4-Phenyl-1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2759681.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)